![molecular formula C15H13N3O3 B5881793 3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5881793.png)
3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as DMXPY, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine's mechanism of action is not fully understood, but it is believed to interact with metal ions and enzymes in biological systems. As a fluorescent probe, 3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine binds to metal ions and emits light, allowing for their detection. As a photosensitizer, 3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is activated by light and generates reactive oxygen species that can damage cancer cells. 3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine's antimicrobial and anti-inflammatory properties are thought to be due to its ability to inhibit enzymes involved in these processes.
Biochemical and Physiological Effects
3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have low toxicity in vitro and in vivo. However, its effects on biological systems are not fully understood, and further research is needed to determine its potential side effects and toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine's fluorescent properties make it a useful tool for detecting metal ions in biological systems. Its potential as a photosensitizer for cancer treatment and its antimicrobial and anti-inflammatory properties also make it a promising compound for further study. However, 3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine's mechanism of action and potential side effects are not fully understood, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for 3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine research. One area of interest is its potential as a photosensitizer for cancer treatment. Further studies are needed to determine its effectiveness in killing cancer cells and its safety in vivo. Another area of interest is its antimicrobial properties, and its potential as a treatment for bacterial infections. Additionally, 3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine's ability to inhibit enzymes involved in inflammation makes it a promising compound for the development of anti-inflammatory drugs. Further research is needed to determine its efficacy and safety in these applications.
Méthodes De Synthèse
3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form 3,5-dimethoxybenzoyl chloride. This intermediate is then reacted with 2-amino-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole to form the final product, 3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine.
Applications De Recherche Scientifique
3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has shown potential as a fluorescent probe for detecting metal ions, such as copper and iron, in biological systems. It has also been studied for its potential as a photosensitizer for photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitizing agent to kill cancer cells. Additionally, 3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been investigated for its antimicrobial properties and its ability to inhibit enzymes involved in inflammation.
Propriétés
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-19-12-6-11(7-13(8-12)20-2)15-17-14(18-21-15)10-4-3-5-16-9-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIMAQBDXXNDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=NO2)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5881717.png)
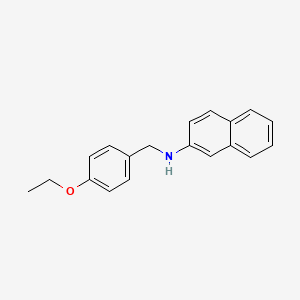
![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)

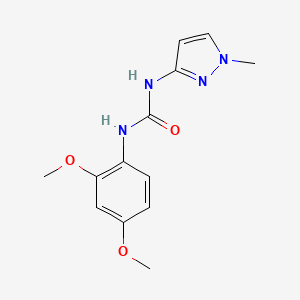

![ethyl 2-[(2,3-dimethoxybenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5881782.png)
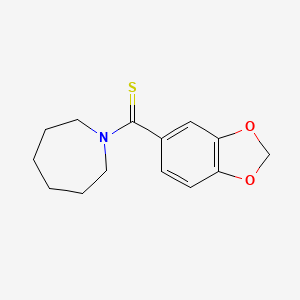
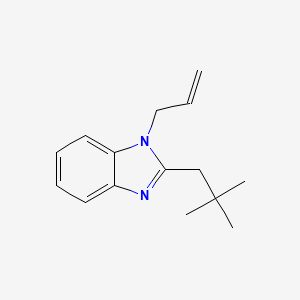
![N'-[1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B5881799.png)
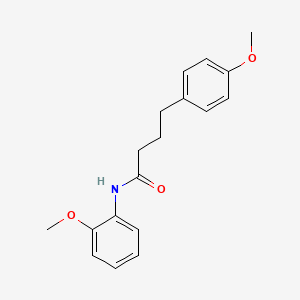

![1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5881830.png)